molecular formula C15H12ClNO2S3 B2733674 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide CAS No. 1797720-12-7

5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide

Cat. No.: B2733674
CAS No.: 1797720-12-7
M. Wt: 369.9
InChI Key: GVXCWSFXODFNIV-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a benzyl group

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate by reacting thiophene-3-carboxaldehyde with an appropriate benzyl halide under basic conditions.

    Sulfonamide Formation: The benzyl intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chlorothiophene-2-sulfonamide: A simpler analog that lacks the benzyl group.

    N-benzylthiophene-2-sulfonamide: Similar structure but without the chlorine atom.

    Thiophene-2-sulfonamide: The parent compound without any substitutions.

Uniqueness

5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide is unique due to the presence of both the chlorine atom and the benzyl group. These substitutions enhance its chemical reactivity and potential biological activity compared to its simpler analogs.

Properties

IUPAC Name

5-chloro-N-[(2-thiophen-3-ylphenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S3/c16-14-5-6-15(21-14)22(18,19)17-9-11-3-1-2-4-13(11)12-7-8-20-10-12/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXCWSFXODFNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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